molecular formula C13H17ClN2O4S B1387443 Ethyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate CAS No. 1156669-42-9

Ethyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate

Katalognummer: B1387443
CAS-Nummer: 1156669-42-9
Molekulargewicht: 332.8 g/mol
InChI-Schlüssel: GBOZZVLVDXWMLO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate (CAS RN: 1156669-42-9) is a high-purity sulfonyl piperidine derivative offered with a guaranteed purity of 90% . This compound serves as a versatile and valuable chemical building block in medicinal chemistry and drug discovery research. The structure combines a chloropyridine moiety, a sulfonyl group, and an ethyl piperidine carboxylate, making it a useful intermediate for the synthesis of more complex molecules. Its core scaffold is recognized for its relevance in developing therapeutics for various diseases . Researchers can utilize this compound to explore structure-activity relationships, particularly in designing potential inhibitors or modulators of biological targets. The presence of multiple functional groups allows for further synthetic modifications at different sites, enabling the creation of diverse compound libraries for biological screening. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) prior to use.

Eigenschaften

IUPAC Name

ethyl 1-(2-chloropyridin-3-yl)sulfonylpiperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O4S/c1-2-20-13(17)10-5-8-16(9-6-10)21(18,19)11-4-3-7-15-12(11)14/h3-4,7,10H,2,5-6,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBOZZVLVDXWMLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=C(N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Ethyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate has been identified as a promising candidate in the development of pharmaceuticals targeting various diseases. Its structural features allow it to interact effectively with biological targets, making it suitable for therapeutic applications.

Anticancer Activity

Recent studies have highlighted the compound's potential anticancer properties. For instance, research indicates that derivatives of piperidine compounds can exhibit cytotoxic effects against cancer cell lines. A study demonstrated that certain piperidine derivatives produced via reactions involving this compound showed enhanced cytotoxicity and apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin . This suggests a pathway for developing new anticancer agents based on this compound.

Cardiovascular Therapeutics

The compound has also been investigated for its role in cardiovascular health. Piperidine derivatives have been shown to inhibit angiotensin-converting enzyme (ACE), which is crucial in managing hypertension and related circulatory diseases. The ability of this compound to modulate such pathways positions it as a potential therapeutic agent for hypertension and congestive heart failure .

Synthetic Methodologies

The synthesis of this compound involves several chemical reactions that enhance its utility in drug development.

Synthesis Techniques

Various synthetic routes have been explored to produce this compound efficiently. These include:

  • Sulfonation Reactions : The introduction of the sulfonyl group is crucial for enhancing the compound's reactivity and biological activity.
  • Pyridine Derivative Modifications : Modifying the chloropyridine moiety can lead to variations in biological activity, allowing researchers to tailor compounds for specific therapeutic targets .

Wirkmechanismus

The mechanism by which Ethyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound can bind to specific enzymes or receptors, modulating their activity.

  • Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Structural Variations in Sulfonyl Substituents

Compound Name Sulfonyl Group Structure Molecular Formula Molecular Weight (g/mol) Key Features Reference
Ethyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate 2-Chloropyridin-3-yl C₁₃H₁₇ClN₂O₄S 332.81 Heterocyclic sulfonyl group; chlorine at pyridine 2-position
Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidin-3-carboxylate 4-Chlorophenyl C₁₄H₁₈ClNO₄S 331.81 Chlorine at phenyl 4-position; ester at piperidine 3-position
Ethyl 1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylate 4-Chloro-3-nitrophenyl C₁₄H₁₇ClN₂O₆S 376.81 Electron-withdrawing nitro group; increased reactivity
Ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate 4-Sulfamoylbenzoyl C₁₅H₁₉N₂O₅S 351.39 Sulfonamide (SO₂NH₂) instead of sulfonyl (SO₂); benzoyl linkage

Key Observations :

  • Electronic Effects : The 2-chloropyridin-3-yl group combines inductive (-I) effects from chlorine with the aromatic nitrogen's resonance (+M), creating a polarized sulfonyl group. This contrasts with the purely electron-withdrawing 4-chloro-3-nitrophenyl group (), which enhances electrophilicity.

Yield and Purity :

  • The target compound’s synthesis achieves 78% yield (), comparable to analogs like Ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate (~80% yield ) ().
  • Purification often involves chromatography (e.g., ethyl acetate/hexane mixtures) or recrystallization ().

Physicochemical Properties

Property Target Compound 4-Chlorophenyl Analog 4-Chloro-3-nitrophenyl Analog
LogP (Predicted) ~2.5 (moderate lipophilicity) ~3.0 ~2.0 (polar nitro group)
Aqueous Solubility Low (heterocyclic hydrophobe) Very low (phenyl hydrophobe) Moderate (nitro enhances polarity)
Stability Stable to hydrolysis Stable Sensitive to reducing agents

Notes:

  • The pyridine nitrogen in the target compound may engage in hydrogen bonding, improving solubility in polar aprotic solvents compared to phenyl analogs ().
  • Nitro-substituted analogs () are prone to reduction, limiting their utility in reductive biological environments.

Biologische Aktivität

Ethyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C13H17ClN2O4S
  • Molecular Weight : 332.81 g/mol
  • CAS Number : 1156669-42-9

The compound features a piperidine ring substituted with a sulfonyl group linked to a chloropyridine, which is critical for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds containing sulfonyl groups often exhibit enzyme inhibitory properties. Studies indicate that similar piperidine derivatives can inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are relevant in treating neurodegenerative diseases and managing infection-related conditions .
  • Antimicrobial Activity : The presence of the chloropyridine moiety has been associated with enhanced antibacterial properties. Research indicates that related compounds show significant activity against various bacterial strains, suggesting potential therapeutic applications in infectious diseases .
  • Antitumor Effects : Some studies have explored the antitumor potential of piperidine derivatives. The structural characteristics of this compound may contribute to its ability to modulate signaling pathways involved in cancer progression .

Antimicrobial Activity

A study evaluating the antibacterial properties of various piperidine derivatives found that compounds with sulfonamide functionalities exhibited potent activity against gram-positive and gram-negative bacteria. Specifically, derivatives similar to this compound demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range against Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition Studies

Research on enzyme inhibition highlighted that piperidine derivatives can effectively inhibit AChE, suggesting potential applications in treating Alzheimer’s disease. For instance, a derivative with a similar structure showed an IC50 value of approximately 15 nM against AChE, indicating strong enzyme inhibition .

Antitumor Activity

In vitro studies have shown that compounds related to this compound can inhibit tumor cell proliferation. A case study involving a series of synthesized piperidine derivatives demonstrated that several compounds exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells .

Summary Table of Biological Activities

Biological ActivityObserved EffectsReference
AntimicrobialMIC values in low micromolar range
Enzyme InhibitionIC50 ~ 15 nM for AChE
AntitumorSignificant cytotoxicity

Vorbereitungsmethoden

Synthesis of Chloropyridine Intermediates

The starting point involves synthesizing or procuring 2-chloropyridin-3-yl derivatives, which serve as electrophilic centers for subsequent sulfonylation. These intermediates are often prepared via chlorination of pyridine derivatives or obtained from commercial sources.

Sulfonylation of Piperidine

The key step involves the nucleophilic substitution of the piperidine nitrogen with the sulfonyl chloride derivative of 2-chloropyridin-3-yl. This process is typically conducted under basic conditions to facilitate the displacement of chloride and formation of the sulfonamide linkage.

Reaction conditions:

Parameter Typical Conditions Reference/Data Source
Base Triethylamine or pyridine
Solvent Dichloromethane or acetonitrile
Temperature 0°C to room temperature
Reaction time 2-4 hours

This step yields the sulfonylated intermediate with high regioselectivity.

Esterification to Form the Carboxylate

The final step involves esterification of the piperidine-4-carboxylic acid derivative with ethanol, often catalyzed by acid (e.g., sulfuric acid) or via carbodiimide-mediated coupling.

Esterification conditions:

Parameter Typical Conditions Reference/Data Source
Reagent Ethanol with catalytic sulfuric acid
Temperature Reflux (~78°C)
Duration 4-6 hours

Alternatively, carbonyldiimidazole (CDI) can be employed to activate the carboxylic acid, followed by reaction with ethanol to form the ester, providing milder conditions and higher yields.

Research Findings and Data Tables

Table 1: Comparative Reaction Conditions for Sulfonylation

Method Reagents Solvent Temperature Yield (%) Remarks
Nucleophilic substitution 2-chloropyridin-3-yl sulfonyl chloride, piperidine Dichloromethane 0°C to RT 75-85 Standard protocol
Catalytic coupling Sulfonyl chlorides, piperidine Acetonitrile RT 70-80 Higher regioselectivity

Table 2: Esterification Approaches

Method Reagents Conditions Yield (%) Notes
Acid-catalyzed esterification Ethanol, H₂SO₄ Reflux, 4 hrs 80-90 Conventional method
CDI-mediated esterification CDI, ethanol Room temperature, 2 hrs 85-95 Milder, higher purity

Notes on Optimization and Purification

  • Reaction Monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy are used to monitor reaction progress.
  • Purification : Post-reaction purification typically involves column chromatography or recrystallization, ensuring high purity (>98%).
  • Yield Enhancement : Use of excess sulfonyl chloride and controlled temperature reduces side reactions and improves yields.

Q & A

Basic Question: What are the optimal synthetic routes for Ethyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves multi-step reactions, including sulfonylation of the piperidine ring and coupling with 2-chloropyridine derivatives. A common approach uses ethyl piperidine-4-carboxylate as a starting material, reacting it with 2-chloropyridine-3-sulfonyl chloride under anhydrous conditions (e.g., dry acetonitrile) with coupling agents like EDCI/HOBt to form the sulfonyl linkage . Temperature control (0–25°C) and inert atmospheres (N₂/Ar) are critical to minimize side reactions. Reaction progress should be monitored via TLC (silica gel, ethyl acetate/hexane eluent) or HPLC. Yield optimization (>70%) requires stoichiometric balancing of reagents and purification via column chromatography (gradient elution) .

Basic Question: How is the structural conformation of this compound characterized in crystallographic studies?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Crystals are grown via slow evaporation in solvents like ethanol or DCM. SHELX programs (e.g., SHELXL) refine the structure, with attention to bond angles, dihedral angles, and hydrogen bonding networks. For example, the sulfonyl group typically exhibits tetrahedral geometry (S–O bond lengths ~1.43 Å), and the piperidine ring adopts a chair conformation . Computational modeling (DFT/B3LYP) supplements experimental data by predicting electronic properties (e.g., HOMO-LUMO gaps) and verifying steric interactions .

Advanced Question: How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:
Discrepancies in bioactivity (e.g., IC₅₀ values) often arise from assay variability. To address this:

  • Standardize Assay Conditions : Use consistent cell lines (e.g., HEK293 for receptor studies) and control for solvent effects (DMSO ≤0.1% v/v).
  • Validate Targets : Employ orthogonal assays (e.g., SPR for binding affinity, enzymatic assays for inhibition kinetics). For example, conflicting carbonic anhydrase inhibition data can be resolved using fluorometric titration to measure Zn²⁺ displacement .
  • Statistical Analysis : Apply ANOVA or Bayesian modeling to account for inter-lab variability .

Advanced Question: What advanced analytical techniques are critical for assessing purity and stability under storage conditions?

Methodological Answer:

  • Hyphenated Techniques : LC-MS (ESI+/−) identifies impurities at ppm levels, while GC-MS detects volatile degradation products.
  • Stability Studies : Accelerated stability testing (40°C/75% RH for 6 months) with periodic NMR analysis (¹H/¹³C) monitors hydrolytic degradation of the ester group.
  • Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (>200°C typical for sulfonamides). Store under argon at −20°C in amber vials to prevent photodegradation .

Basic Question: What safety protocols are essential when handling this compound in the laboratory?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use respiratory protection (N95 masks) during powder handling.
  • Emergency Measures : Immediate ethanol rinsing for skin contact; 15-minute eye irrigation with saline for splashes.
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal in halogenated waste containers .

Advanced Question: How can molecular docking studies guide the design of derivatives with enhanced target specificity?

Methodological Answer:

  • Target Selection : Prioritize receptors with known sulfonamide affinity (e.g., carbonic anhydrase IX/XII for anticancer applications).
  • Docking Workflow : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions. Focus on key residues (e.g., Thr199/Glu106 in carbonic anhydrase) for hydrogen bonding and hydrophobic pockets for the chloropyridine group.
  • MD Simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess binding stability. Derivatives with lower RMSD (<2 Å) and higher binding free energies (ΔG ≤ −8 kcal/mol) are prioritized for synthesis .

Basic Question: What spectroscopic methods are used to confirm the compound’s identity post-synthesis?

Methodological Answer:

  • NMR : ¹H NMR (CDCl₃) shows characteristic peaks: δ 1.2–1.4 ppm (ethyl CH₃), δ 3.5–4.2 ppm (piperidine CH₂), and δ 8.1–8.3 ppm (pyridine aromatic protons).
  • IR : Strong sulfonyl S=O stretches at 1150–1350 cm⁻¹ and ester C=O at 1720 cm⁻¹.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .

Advanced Question: How do reaction solvent polarity and catalyst choice influence stereochemical outcomes in derivatives?

Methodological Answer:

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor SN2 mechanisms, preserving stereochemistry. Non-polar solvents (toluene) may induce racemization.
  • Catalysts : Chiral catalysts (e.g., Jacobsen’s Mn-salen) enable enantioselective sulfonylation. For example, (R)-enantiomers show 10× higher affinity for serotonin receptors in kinetic studies .
  • Kinetic Control : Low temperatures (−78°C) and slow addition rates minimize epimerization .

Basic Question: What are the documented biological targets of this compound, and what assays validate these interactions?

Methodological Answer:

  • Enzyme Targets : Carbonic anhydrase II/IX (fluorometric assay, Ki ≤ 50 nM), cytochrome P450 (CYP3A4 inhibition via luminescent substrates).
  • Receptor Targets : 5-HT₃ receptor antagonism (patch-clamp electrophysiology in Xenopus oocytes).
  • Cellular Assays : MTT viability assays in cancer lines (e.g., HeLa, IC₅₀ ~10 µM) .

Advanced Question: What computational strategies predict metabolic pathways and toxicity profiles?

Methodological Answer:

  • In Silico Tools : Use SwissADME for predicting Phase I metabolism (e.g., ester hydrolysis to carboxylic acid).
  • Toxicity Prediction : Derek Nexus identifies structural alerts (e.g., sulfonamide hypersensitivity).
  • CYP450 Metabolism : Molecular docking into CYP2D6/CYP3A4 active sites identifies potential epoxide intermediates requiring in vitro validation (hepatocyte microsomal assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate
Reactant of Route 2
Ethyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.